molecular formula C19H14F3N3O2 B3016941 N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034433-89-9

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B3016941
CAS No.: 2034433-89-9
M. Wt: 373.335
InChI Key: NUYURICBVCZOFF-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.335. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has explored compounds with trifluoromethoxy and benzamide components for their potential in developing novel therapeutic agents. For example, compounds characterized by trifluoromethoxy ring substituents have been evaluated for their oral antiarrhythmic activity in mice, demonstrating the importance of these functional groups in drug design (Banitt et al., 1977). Such studies underscore the potential of N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide in contributing to the development of new medications by offering a backbone for synthesizing compounds with desired biological activities.

Synthesis and Chemical Properties

The synthesis and functionalization of benzamides have been widely explored, providing a foundation for creating a diverse array of compounds with various applications. For instance, the use of palladium-catalyzed ortho-fluorination techniques has been reported for the functionalization of benzylamines, demonstrating a method that could potentially be applied to the synthesis or modification of this compound (Wang et al., 2009). This illustrates the compound's relevance in synthetic chemistry, where its manipulation could lead to new materials or therapeutic agents.

Material Science Applications

In material science, the structural components of this compound suggest potential applications in developing new materials. For example, compounds with bipyridine units have been studied for their ability to fold into compartmentalized sensors for metal ions, indicating the possible utility of this compound in creating sensors or other functional materials (Gillissen et al., 2012).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, compounds containing a trifluoromethoxy group can cause skin and eye irritation .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential applications, particularly in the field of medicinal chemistry given the wide range of biological activities exhibited by benzamide derivatives .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)27-16-3-1-2-15(11-16)18(26)25-12-13-4-9-24-17(10-13)14-5-7-23-8-6-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYURICBVCZOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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